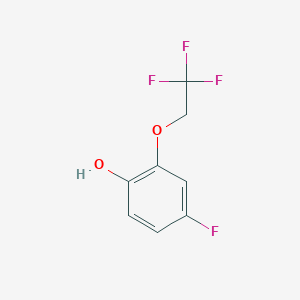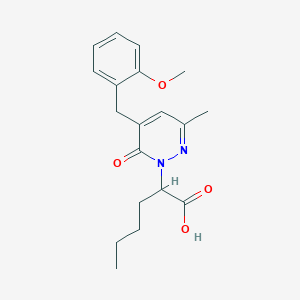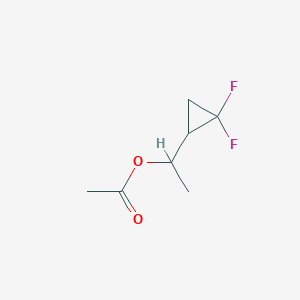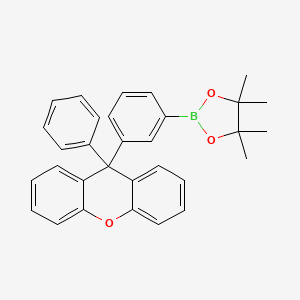
4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol under dehydrating conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale batch reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors is also becoming more common to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry
Boronic esters are extensively used in organic synthesis for the formation of carbon-carbon bonds. They are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.
Biology
In biological research, boronic esters are used as enzyme inhibitors and in the design of sensors for detecting carbohydrates and other biomolecules.
Medicine
Boronic esters have applications in medicinal chemistry, particularly in the development of proteasome inhibitors for cancer therapy.
Industry
In the industrial sector, boronic esters are used in the production of polymers and as intermediates in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism of action of boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic ester to the palladium catalyst. This process is followed by reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 9-Phenyl-9H-xanthene
Uniqueness
4,4,5,5-Tetramethyl-2-(3-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of boronic esters with the stability and reactivity of the xanthene moiety. This makes it particularly useful in specialized synthetic applications where both stability and reactivity are required.
Propriétés
Formule moléculaire |
C31H29BO3 |
|---|---|
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[3-(9-phenylxanthen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H29BO3/c1-29(2)30(3,4)35-32(34-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)25-17-8-10-19-27(25)33-28-20-11-9-18-26(28)31/h5-21H,1-4H3 |
Clé InChI |
BNGUOQJQPNYTON-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)


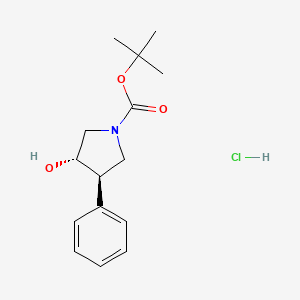


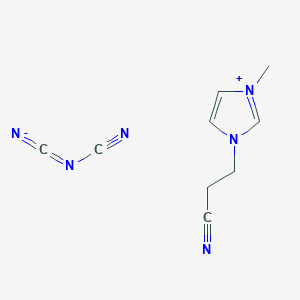
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

